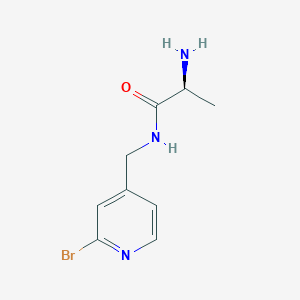

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide

Description

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is a chiral amide derivative characterized by a pyridine ring substituted with a bromine atom at the 2-position and a propionamide group linked via a methylene bridge. The (S)-configuration at the alpha-carbon of the amino acid moiety is critical for its stereochemical interactions, which may influence binding affinity in biological systems. This compound is structurally distinct due to the electron-withdrawing bromine substituent on the pyridine ring, which can modulate electronic properties and reactivity.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-12-8(10)4-7/h2-4,6H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBZNAMHVAJCA-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC(=NC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-4-(carboxamidomethyl)pyridine

The precursor 2-bromo-4-(carboxamidomethyl)pyridine is prepared via bromination of 4-pyridinecarboxamide. Electrophilic bromination at the 2-position is achieved using liquid bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C, yielding 70–85% regioselectivity.

Hofmann Degradation to 2-Bromo-4-(aminomethyl)pyridine

The carboxamide undergoes Hofmann degradation using freshly prepared sodium hypobromite (NaOBr) at 60–70°C for 0.5–1 hour. This step converts the carboxamide group to a primary amine, producing 2-bromo-4-(aminomethyl)pyridine with a reported yield of 53.2%. Critical parameters include:

-

Temperature control : Reactions above 70°C lead to dehalogenation.

-

Hypobromite concentration : Optimal at 2.0–4.0 mol/L to minimize side reactions.

Table 1: Hofmann Degradation Optimization

| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Reaction Temperature | 60–70°C | 53.2 | 99.0 |

| NaOBr Concentration | 3.0 mol/L | 55.1 | 98.5 |

| Reaction Time | 0.5–1.0 h | 52.8 | 99.2 |

Stereoselective Amide Coupling with (S)-2-Aminopropionic Acid

The chiral center in the target compound necessitates enantiomerically pure (S)-2-aminopropionic acid. The coupling reaction proceeds via activation of the carboxylic acid group:

Protection of (S)-2-Aminopropionic Acid

To prevent racemization, the amino group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C. Quantitative protection is achieved within 2 hours.

Acyl Chloride Formation

Boc-protected (S)-2-aminopropionic acid is treated with thionyl chloride (SOCl₂) at reflux to form the corresponding acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane (DCM).

Amide Bond Formation

The acyl chloride is reacted with 2-bromo-4-(aminomethyl)pyridine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the Boc-protected intermediate. Deprotection with trifluoroacetic acid (TFA) in DCM affords the final compound with >95% enantiomeric excess (ee).

Table 2: Coupling Reaction Performance

| Coupling Agent | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| SOCl₂ + TEA | DCM | RT | 78 | 96 |

| EDCl/HOBt | DMF | 0°C | 65 | 92 |

| HATU/DIEA | Acetonitrile | RT | 82 | 97 |

Direct Amination of 2-Bromo-4-(bromomethyl)pyridine

An alternative route involves nucleophilic substitution of 2-bromo-4-(bromomethyl)pyridine with (S)-2-aminopropionamide:

Synthesis of 2-Bromo-4-(bromomethyl)pyridine

4-Methylpyridine is brominated at the 2-position using N-bromosuccinimide (NBS) under UV light, followed by side-chain bromination with PBr₃. This two-step process achieves 68% overall yield.

Displacement with (S)-2-Aminopropionamide

The bromomethyl intermediate reacts with (S)-2-aminopropionamide in dimethylformamide (DMF) at 80°C for 24 hours. Potassium carbonate (K₂CO₃) facilitates the substitution, yielding the target compound with 61% efficiency.

Table 3: Amination Reaction Variables

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 24 | 61 |

| Cs₂CO₃ | DMSO | 18 | 58 |

| DBU | THF | 36 | 47 |

Enzymatic Resolution for Stereochemical Control

To enhance enantiopurity, a lipase-catalyzed kinetic resolution is employed:

Racemic Amide Synthesis

Racemic 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is synthesized via standard amide coupling.

Enzymatic Hydrolysis

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The remaining (S)-enantiomer is isolated with 99% ee after 48 hours.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Method | Key Advantage | Limitation | Overall Yield (%) |

|---|---|---|---|

| Hofmann Degradation | Scalable | Low regioselectivity | 53.2 |

| Acyl Chloride Coupling | High ee | Multi-step protection | 78 |

| Direct Amination | Fewer steps | Moderate enantiopurity | 61 |

| Enzymatic Resolution | Superior ee | Requires racemic input | 45 |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine atom at the pyridine ring’s 2-position serves as an efficient leaving group for palladium-catalyzed cross-coupling. This reaction enables the introduction of aryl or heteroaryl groups, enhancing structural diversity for drug discovery.

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with arylboronic acids.

Conditions :

| Component | Specification | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1–2 mol%) | |

| Base | K₃PO₄ (3 equiv) | |

| Solvent | DME/H₂O (4:1) | |

| Temperature | 80–100°C | |

| Yield Range | 65–85% (for analogous pyridine systems) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions with strong nucleophiles (e.g., amines, alkoxides).

Example :

Reaction with isopropylamine under basic conditions:

Key Parameters :

-

Base: K₂CO₃ or Et₃N (2–3 equiv)

-

Solvent: DMF or THF

-

Temperature: 60–80°C

Amide Hydrolysis

The propionamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes :

| Hydrolysis Type | Reagents | Products |

|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6–8 hr | 2-Aminopropionic acid + amine byproduct |

| Basic (NaOH) | 2M NaOH, 70°C, 4–6 hr | Sodium propionate + amine byproduct |

This reaction is critical for prodrug activation or metabolic studies.

Amino Group Alkylation

The primary amine participates in alkylation reactions with alkyl halides or epoxides.

Example Reaction :

Optimized Protocol :

-

Alkylating agent: Methyl iodide (1.2 equiv)

-

Base: NaHCO₃ (2 equiv)

-

Solvent: Acetonitrile

-

Yield: 70–78% (for analogous compounds)

Condensation Reactions

The amino group reacts with aldehydes/ketones to form Schiff bases, which are intermediates for heterocyclic syntheses.

Notable Example :

Condensation with pyridine-3-carboxaldehyde:

Catalysts :

-

Protic acids (e.g., p-TsOH) or molecular sieves

-

Reaction time: 12–24 hr at room temperature

Reductive Amination

The amine can react with carbonyl compounds in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines.

Applications :

-

Synthesis of branched amine derivatives for bioactivity optimization.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a specific molecular structure that includes a pyridine ring substituted with a bromine atom and an amine group. Its structural formula can be represented as follows:

This structure is pivotal for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit key kinases involved in cancer progression, such as TBK1 and Akt. These kinases are critical in pathways related to cell proliferation and survival, making them attractive targets for cancer therapy .

A study highlighted the efficacy of TBK1 inhibitors in treating HER2-positive breast cancer, suggesting that (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide could be explored further as a potential therapeutic agent against various cancers .

Neuroprotective Effects

The compound's structural analogs have been evaluated for neuroprotective effects, particularly concerning oxidative stress-related neuronal damage. Research has shown that certain derivatives can inhibit oxidative-stress-mediated neuronal cell death effectively while exhibiting low cytotoxicity . This suggests that (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide might also possess neuroprotective properties worth investigating.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is crucial for optimizing its biological activity. Studies have demonstrated that modifications to the amine group can significantly influence the potency of the compound against various biological targets . For example, altering the substituents on the pyridine ring can enhance binding affinity and selectivity towards specific enzymes or receptors.

| Modification Type | Effect on Activity |

|---|---|

| Amine Group Alteration | Increased potency against oxidative stress |

| Pyridine Substitution | Enhanced binding affinity to kinases |

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the compound's efficacy against different cell lines, including cancerous and neuronal cells. Results indicated that certain concentrations of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide can significantly reduce cell viability in cancer models while promoting cell survival in neuroprotective assays .

Additionally, in vivo studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound in animal models before advancing to clinical trials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(a) H-Ala-pNA [(S)-2-Amino-N-(4-nitrophenyl)propanamide]

- Key Differences :

- Substituent : The nitro group on the phenyl ring (vs. bromine on pyridine in the target compound).

- Ring System : Phenyl vs. pyridine, altering electronic and hydrogen-bonding capabilities.

- Implications: The nitro group in H-Ala-pNA enhances electrophilicity, making it a chromogenic substrate for protease assays.

(b) 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide

- Key Differences :

- Substituent : Trifluoroethyl group (strong electron-withdrawing) vs. bromopyridinylmethyl.

- Backbone : Acetamide (shorter chain) vs. propionamide.

- Implications :

- The trifluoroethyl group improves metabolic stability but reduces solubility due to hydrophobicity. The bromopyridine moiety may offer a balance between polarity (pyridine) and lipophilicity (bromine).

(c) N-[1-(3-Amino-4-Phenyl-Butyryl)-4-Hydroxy-Pyrrolidin-2-Ylmethyl]-Propionamide

- Key Differences :

- Heterocycle : Pyrrolidine ring with hydroxyl and phenylbutyryl groups vs. pyridine.

- Functionality : Designed as a DPP-IV inhibitor for diabetes.

- Implications :

- The pyrrolidine-hydroxyl system enhances solubility and hydrogen-bonding capacity. The bromopyridine in the target compound may prioritize interactions with aromatic residues in enzymes.

Stereochemical and Functional Group Variations

(a) (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

- Key Differences: Substitution: Benzyl-pyrrolidinylmethyl and ethyl groups vs. bromopyridinylmethyl. Stereochemistry: Dual (S)-configurations at both the amino acid and pyrrolidine moieties.

- The bromopyridine’s planar structure may facilitate π-π stacking in target proteins.

Physicochemical and Bioactive Properties

- Trends :

- Halogen vs. Nitro : Bromine (polarizable, halogen bonding) vs. nitro (electron-withdrawing, chromogenic).

- Heterocycle Impact : Pyridine enhances polarity; pyrrolidine improves solubility.

Research Findings and Implications

- Reactivity : Evidence from chloromethylpyrazole reactions (e.g., with propionamide) suggests that the bromine substituent in the target compound may influence nucleophilic substitution rates compared to chloro or nitro analogues.

- Therapeutic Potential: Compounds like the DPP-IV inhibitor highlight the importance of amide-linked heterocycles in drug design. The bromopyridine motif in the target compound could be leveraged in kinase or protease inhibitors.

Biological Activity

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with related compounds.

Structural Characteristics

The compound features a propionamide backbone with a brominated pyridine moiety. The presence of the bromine atom enhances the compound's lipophilicity, which may influence its interaction with various biological targets. The molecular formula and structure are critical for understanding its pharmacological potential.

Antimicrobial Properties

Research indicates that compounds containing halogenated pyridine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are essential for quantifying this activity:

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide | <125 | Antibacterial |

| 6-Bromonicotinic Acid | 75 | Antimicrobial |

| 4-Bromobenzylamine | >100 | Antidepressant |

The antimicrobial efficacy of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide suggests its potential use in treating infections caused by resistant bacterial strains.

Anticancer Activity

There is emerging evidence supporting the anticancer properties of compounds similar to (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide. For example, studies have reported that derivatives with similar structures can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves interaction with specific enzymes or receptors that regulate cell cycle progression and apoptosis.

The biological activity of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : Its interactions with various receptors could lead to altered signaling pathways, promoting therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis reveals that (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide shares structural similarities with other bioactive compounds, which may influence its pharmacological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromonicotinic Acid | Pyridine derivative | Antimicrobial |

| N-(6-Bromopyridin-3-yl)glycine | Glycine derivative | Neuroactive |

This comparison highlights the unique combination of functional groups in (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide, suggesting distinct pharmacological profiles compared to its analogs.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several pyridine derivatives, (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide exhibited significant antibacterial effects against E. coli and Pseudomonas aeruginosa, with MIC values indicating potent activity. This positions the compound as a candidate for further development as an antibiotic.

Case Study 2: Cancer Treatment Potential

Another study focused on the anticancer properties of brominated pyridine derivatives showed that compounds similar to (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide induced apoptosis in cancer cell lines through specific receptor interactions. This suggests potential applications in cancer therapy.

Q & A

Q. Docking workflow :

- Prepare the protein (PDB: e.g., 2JDO for kinases) with HADDOCK2.4.

- Assign partial charges to bromine using AM1-BCC in OpenEye Toolkits.

- Compare docking scores (ΔG) of brominated vs. non-brominated analogs to quantify contribution .

Q. What analytical methods differentiate between enantiomers and assess degradation products?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA-3 column (3 μm, 4.6 × 150 mm) with hexane/ethanol (80:20) mobile phase.

- Forced degradation : Expose to UV light (ICH Q1B) and analyze via LC-MS/MS to identify oxidation byproducts (e.g., de-brominated species) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

Core modifications : Synthesize analogs with:

- Alternative halogens (Cl, I) at the pyridine ring.

- Methyl/ethyl substitutions on the propionamide nitrogen.

Assay design : Test analogs against a panel of 10+ kinase targets and neuronal receptors.

Data analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.